molecular formula C11H11IO5 B2988101 Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate CAS No. 428460-82-6

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate

Cat. No.: B2988101
CAS No.: 428460-82-6
M. Wt: 350.108
InChI Key: MJORGEHPMMKEHT-UHFFFAOYSA-N
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Description

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H11IO5 and a molecular weight of 350.11 g/mol . This compound is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxyacetate backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate typically involves the following steps:

Chemical Reactions Analysis

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The iodine atom can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate can be compared with other similar compounds, such as:

This compound stands out due to the presence of the iodine atom, which provides distinct reactivity and potential for halogen bonding interactions.

Properties

IUPAC Name

methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO5/c1-15-9-4-7(5-13)3-8(12)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJORGEHPMMKEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)I)OCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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